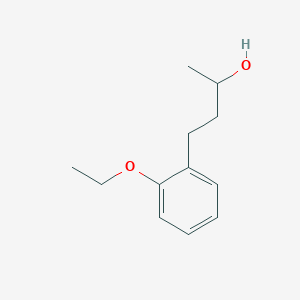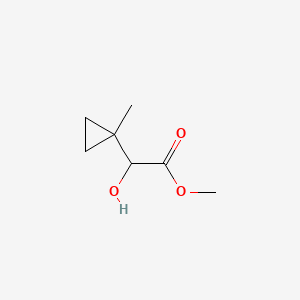
(3-Isopropyl-4-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-methoxy-3-(propan-2-yl)phenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It features a methoxy group (-OCH₃) and an isopropyl group (-CH(CH₃)₂) attached to a benzene ring, along with a methanamine group (-CH₂NH₂)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-methoxy-3-(propan-2-yl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyacetophenone.
Reduction: The carbonyl group of 4-methoxyacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH₄).
Substitution: The hydroxyl group is then substituted with an isopropyl group using isopropyl bromide (CH₃CHBrCH₃) in the presence of a base like potassium carbonate (K₂CO₃).
Amination: The final step involves the conversion of the resulting compound to [4-methoxy-3-(propan-2-yl)phenyl]methanamine through a reductive amination process using formaldehyde (HCHO) and ammonia (NH₃) or a suitable amine source.
Industrial Production Methods: Industrial production of [4-methoxy-3-(propan-2-yl)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-methoxy-3-(propan-2-yl)phenyl]methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [4-methoxy-3-(propan-2-yl)phenyl]methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: Due to its structural features, [4-methoxy-3-(propan-2-yl)phenyl]methanamine can serve as a lead compound in the development of pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-methoxy-3-(propan-2-yl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and isopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-methoxyphenylmethanamine: Lacks the isopropyl group, making it less hydrophobic and potentially altering its binding properties.
3-(propan-2-yl)phenylmethanamine: Lacks the methoxy group, which may affect its electronic properties and reactivity.
Uniqueness:
Hydrophobicity: The presence of the isopropyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic pockets in enzymes or receptors.
Electronic Effects: The methoxy group can donate electron density to the aromatic ring, influencing the compound’s reactivity and binding characteristics.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(4-methoxy-3-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C11H17NO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7,12H2,1-3H3 |
InChI-Schlüssel |
OTVIYWCNACHLNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
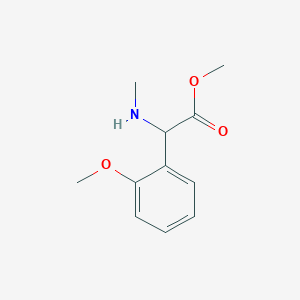


![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
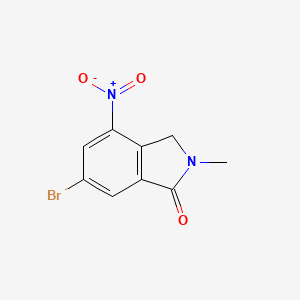

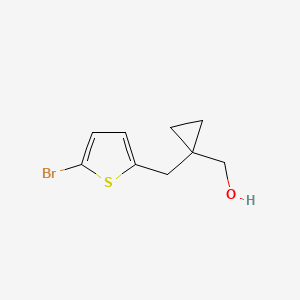

![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
